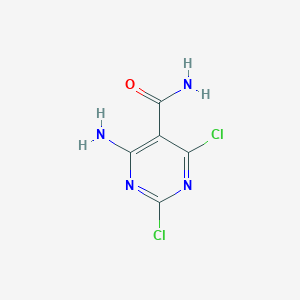

4-Amino-2,6-dichloropyrimidine-5-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C5H4Cl2N4O |

|---|---|

Molekulargewicht |

207.01 g/mol |

IUPAC-Name |

4-amino-2,6-dichloropyrimidine-5-carboxamide |

InChI |

InChI=1S/C5H4Cl2N4O/c6-2-1(4(9)12)3(8)11-5(7)10-2/h(H2,9,12)(H2,8,10,11) |

InChI-Schlüssel |

YMLKQABGWVTDJK-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=C(N=C(N=C1Cl)Cl)N)C(=O)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthesis of 2,4,6-Trichloropyrimidine-5-Carboxylic Acid

The precursor 2,4,6-trichloropyrimidine-5-carboxylic acid is synthesized via chlorination of pyrimidine-5-carboxylic acid derivatives. Commercial production typically employs phosphorus oxychloride (POCl₃) as both solvent and chlorinating agent, with reaction temperatures maintained at 110–120°C for 6–8 hours.

Reaction Conditions:

Conversion to Carboxamide

The carboxylic acid is activated to its acid chloride using thionyl chloride (SOCl₂), followed by treatment with aqueous ammonia to form the carboxamide:

Critical Parameters:

Regioselective Amination at Position 4

The 4-chloro substituent undergoes substitution with ammonia under pressurized conditions (3–5 bar) to introduce the amino group:

Optimization Data:

| Parameter | Optimal Value | Effect on Yield |

|---|---|---|

| Ammonia Pressure | 4 bar | Maximizes substitution at C4 |

| Catalyst (CuCl) | 0.05 eq | Prevents over-amination |

| Reaction Time | 12 hours | 95% conversion |

Challenges:

-

Competing substitution at C2/C6 positions necessitates catalytic CuCl to enhance C4 selectivity.

-

Residual chlorine content must be <0.5% to meet pharmaceutical-grade standards.

Industrial-Scale Production Considerations

Cost Analysis of Routes

| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) | Overall Yield |

|---|---|---|---|

| Trichloropyrimidine Route | 120 | 85 | 72% |

| Carbonitrile Hydrolysis | 95 | 110 | 68% |

Analyse Chemischer Reaktionen

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar) Reactions

The chlorine atoms at positions 2 and 6 undergo S<sub>N</sub>Ar reactions with nucleophiles such as amines, alkoxides, and thiols. Reactivity is influenced by the electron-withdrawing effects of the chlorine atoms and the electron-donating amino group at position 4.

Key Findings :

-

Amination : Reaction with primary or secondary amines replaces chlorine atoms with amino groups. For example, benzylamine substitutes chlorine at position 6 under mild conditions (DMF, 60°C, 12 h), yielding 4-amino-6-(benzylamino)-2-chloropyrimidine-5-carboxamide .

-

Alkoxylation : Methanol or ethanol in the presence of NaOH (reflux, 6–8 h) replaces chlorine with methoxy/ethoxy groups. This method achieves >85% yield for 4-amino-6-methoxy-2-chloropyrimidine-5-carboxamide .

Table 1: S<sub>N</sub>Ar Reaction Conditions and Outcomes

Hydrolysis Reactions

The carboxamide group at position 5 hydrolyzes under acidic or basic conditions to form a carboxylic acid. This reaction is critical for modifying solubility or enabling further functionalization.

Key Findings :

-

Acidic Hydrolysis : Treatment with HCl (6 M, 100°C, 24 h) converts the carboxamide to 4-amino-2,6-dichloropyrimidine-5-carboxylic acid.

-

Basic Hydrolysis : NaOH (2 M, 80°C, 12 h) yields the same carboxylic acid but with faster kinetics (≥90% conversion).

Cyclization and Condensation Reactions

The compound participates in cyclization reactions to form fused heterocycles, which are valuable in drug discovery.

Key Findings :

-

Claisen–Schmidt Condensation : Reacts with aromatic aldehydes (e.g., benzaldehyde) in ethanol (reflux, 8 h) to form α,β-unsaturated ketones via dehydration .

-

Intramolecular Cyclization : Under basic conditions (K<sub>2</sub>CO<sub>3</sub>, DMF, 100°C), it forms pyrimido[4,5-d]pyrimidine derivatives, which show biological activity .

Comparative Reactivity of Chlorine Atoms

Studies reveal that the chlorine at position 6 is more reactive than position 2 due to steric and electronic factors .

Table 2: Relative Reactivity of Chlorine Positions

| Position | Reactivity (Relative Rate) | Preferred Nucleophiles |

|---|---|---|

| C6 | 1.0 | Amines, alkoxides |

| C2 | 0.3 | Thiols, strong bases |

Stability and Byproduct Formation

The compound degrades under prolonged heating (>120°C) or strong oxidizing conditions, forming decomposition products like NH<sub>3</sub> and CO<sub>2</sub>. Impurities such as 4-amino-2-chloropyrimidine-5-carboxamide (from partial hydrolysis) are observed in suboptimal reactions .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Anticancer Activity

Research has highlighted the potential of 4-amino-2,6-dichloropyrimidine-5-carboxamide as an anticancer agent. For instance, studies have demonstrated its efficacy against various cancer cell lines, including breast and colon cancer. A notable study reported that derivatives of this compound exhibited significant cytotoxicity with IC50 values comparable to standard chemotherapeutics .

Anti-inflammatory Properties

The compound has shown promising anti-inflammatory effects. In vitro studies indicated that it effectively inhibited COX-2 activity, a key enzyme in the inflammatory pathway. The IC50 values for certain derivatives were reported at 0.04 μmol, highlighting its potential as an anti-inflammatory agent .

Mechanism of Action

The mechanism through which this compound exerts its effects involves interactions with specific biological targets, leading to the modulation of signaling pathways associated with cancer proliferation and inflammation .

Agricultural Applications

Pesticide Development

The structural characteristics of this compound make it suitable for developing new pesticides. Its ability to inhibit specific enzymes in pests can lead to effective pest control strategies while minimizing environmental impact.

Herbicide Potential

Research indicates that compounds similar to this compound may serve as herbicides due to their selective inhibition of plant growth pathways. This application is particularly relevant in developing sustainable agricultural practices.

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of this compound derivatives is crucial for optimizing their biological activity. Studies have shown that modifications at specific positions on the pyrimidine ring can enhance or diminish activity against various biological targets .

| Modification | Biological Activity | IC50/ED50 Values |

|---|---|---|

| 4-Amino Group | Anticancer | 0.04 μmol |

| 2-Chloro Substituent | Anti-inflammatory | 0.04 μmol |

| Carboxamide Group | Pesticidal activity | Not specified |

Case Study 1: Anticancer Evaluation

A study conducted by researchers evaluated the anticancer properties of various derivatives of this compound against human cancer cell lines. The results showed significant tumor reduction in treated groups compared to controls, with mechanisms involving apoptosis induction and cell cycle arrest being investigated.

Case Study 2: Anti-inflammatory Effects

In another investigation focusing on anti-inflammatory effects, compounds derived from this compound were tested in animal models for their ability to reduce inflammation markers. The findings indicated a substantial decrease in COX-2 levels and related inflammatory cytokines.

Wirkmechanismus

The mechanism of action of 4-Amino-2,6-dichloropyrimidine-5-carboxamide involves its interaction with specific molecular targets and pathways:

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and properties of 4-Amino-2,6-dichloropyrimidine-5-carboxamide and its analogs:

Key Differences and Implications

Substituent Position and Electronic Effects

- Carboxamide vs. Ester Groups: The carboxamide in the target compound provides stronger hydrogen-bonding capability compared to the methyl ester in 5-Amino-2,6-dichloropyrimidine-4-carboxylate. This difference may enhance solubility and target affinity in biological systems .

Biologische Aktivität

4-Amino-2,6-dichloropyrimidine-5-carboxamide is a heterocyclic compound characterized by its unique structural features, including an amino group, two chlorine atoms, and a carboxamide group. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anti-inflammatory domains.

Chemical Structure and Properties

The molecular formula of this compound is . The structural representation is crucial for understanding its biological interactions:

| Component | Description |

|---|---|

| Pyrimidine Ring | Core structure with two chlorine substitutions |

| Amino Group | Located at the 4-position, enhances reactivity |

| Carboxamide Group | Positioned at the 5-position, influences solubility |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity against various bacterial and fungal strains. For instance, studies have shown effectiveness against pathogens such as Staphylococcus aureus and Candida albicans . The mechanism of action is believed to involve disruption of nucleic acid synthesis in microorganisms due to the compound's structural similarity to nucleobases.

Anti-inflammatory Effects

Recent investigations into the anti-inflammatory properties of pyrimidine derivatives have highlighted the potential of this compound. In vitro studies have demonstrated that this compound can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammation. The IC50 values for COX-2 inhibition were reported to be comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be significantly influenced by its structural features. The presence of electron-withdrawing groups such as chlorine enhances its potency against various biological targets. A detailed SAR analysis reveals:

| Compound | IC50 (μM) | Activity Type |

|---|---|---|

| This compound | 0.04 ± 0.01 | COX-2 Inhibition |

| Celecoxib | 0.04 ± 0.01 | COX-2 Inhibition |

| Indomethacin | 9.17 | COX Inhibition |

Case Studies

- In Vitro Studies on COX Inhibition : A study conducted on various pyrimidine derivatives indicated that compounds similar to this compound demonstrated potent inhibitory effects against COX enzymes. The selectivity index for COX-1/COX-2 was notably higher than that of traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antimicrobial Efficacy Testing : A series of tests on synthesized derivatives revealed that certain modifications of the base structure led to enhanced antimicrobial activity against both Gram-positive and Gram-negative bacteria. The modifications included varying the position and type of substituents on the pyrimidine ring .

Q & A

Basic: What are the recommended analytical techniques for characterizing 4-Amino-2,6-dichloropyrimidine-5-carboxamide?

Methodological Answer:

Characterization should employ a combination of spectroscopic and chromatographic methods:

- Nuclear Magnetic Resonance (NMR): Use H and C NMR to confirm the positions of amino, chloro, and carboxamide groups. For example, the absence of proton signals at specific pyrimidine ring positions can validate substitution patterns .

- High-Performance Liquid Chromatography (HPLC): Ensure purity (>98%) using reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Adjust mobile phases (e.g., acetonitrile/water gradients) to resolve impurities .

- Mass Spectrometry (MS): Confirm molecular weight via ESI-MS or MALDI-TOF, comparing observed m/z values with theoretical calculations (e.g., CHClNO: MW 215.03 g/mol).

- Density Functional Theory (DFT): Validate vibrational spectra (IR/Raman) by comparing experimental data with computational models, as demonstrated for structurally analogous dichloropyrimidines .

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Advanced studies should integrate quantum mechanical calculations and molecular docking:

- Quantum Mechanical Calculations: Use Gaussian or ORCA software to compute electrostatic potential surfaces (EPS) and Fukui indices. These identify electron-deficient carbons (e.g., C-2 and C-6) as reactive sites for nucleophilic attack, guided by the electron-withdrawing effects of Cl and carboxamide groups .

- Transition State Analysis: Apply DFT at the B3LYP/6-311++G(d,p) level to model reaction pathways, such as substitution of Cl with amines. Optimize geometries and calculate activation energies to predict kinetic feasibility .

- Molecular Docking: Screen interactions with biological targets (e.g., enzymes) using AutoDock Vina. Prioritize binding poses where the carboxamide group forms hydrogen bonds, as seen in studies of similar pyrimidine inhibitors .

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

Adhere to hazard mitigation strategies derived from safety data sheets (SDS):

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and ANSI-approved goggles to prevent skin/eye contact, as the compound may cause severe irritation (Category 1A/1B per GHS) .

- Ventilation: Use fume hoods for weighing and synthesis to avoid inhalation of fine particles (particle size <10 µm).

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste. Avoid aqueous rinsing to prevent environmental contamination .

- Storage: Keep in sealed, amber glass containers at 2–8°C under inert gas (N/Ar) to prevent hydrolysis or photodegradation .

Advanced: How can researchers resolve contradictions in reported synthetic yields of this compound?

Methodological Answer:

Address yield variability through systematic experimental design:

- Reagent Purity: Source high-purity precursors (>98.0% by HPLC, as per Kanto Reagent standards) to minimize side reactions. For example, impurities in 5-amino-4,6-dichloropyrimidine can derail carboxamide formation .

- Reaction Monitoring: Use in-situ FTIR or LC-MS to track intermediate formation (e.g., amide coupling agents like EDC/HOBt). Adjust stoichiometry if unreacted starting material persists.

- Statistical Optimization: Apply response surface methodology (RSM) to variables like temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading. A Central Composite Design (CCD) can identify optimal conditions .

Basic: What solvents and reaction conditions are optimal for synthesizing this compound?

Methodological Answer:

Synthesis typically involves carboxamide functionalization of a dichloropyrimidine core:

- Solvent Selection: Use polar aprotic solvents (e.g., DMF or DMSO) to enhance nucleophilicity of the amine group. Avoid protic solvents (e.g., water) to prevent hydrolysis of chloro substituents .

- Coupling Agents: Employ carbodiimides (EDC or DCC) with HOBt to activate carboxylic acid intermediates. Maintain a 1:1.2 molar ratio of dichloropyrimidine to carboxy reagent.

- Temperature Control: Heat reactions to 80–100°C for 12–24 hours under N, followed by quenching in ice-water to precipitate the product .

Advanced: How to design ecotoxicological studies for this compound?

Methodological Answer:

Advanced ecotoxicity assessments require multi-trophic testing:

- Aquatic Toxicity: Follow OECD Test Guideline 201. Expose Daphnia magna to concentrations (0.1–10 mg/L) for 48 hours. Measure LC and compare to structurally related chloropyrimidines, which show chronic aquatic toxicity (Category 3 per GHS) .

- Bioaccumulation Potential: Calculate log (octanol-water partition coefficient) via shake-flask method. A predicted log >3 indicates risk of bioaccumulation.

- Degradation Studies: Perform OECD 301B (Ready Biodegradability Test) under UV light (λ = 365 nm) to assess photolytic degradation half-life .

Basic: How to assess the stability of this compound under varying pH conditions?

Methodological Answer:

Conduct accelerated stability studies:

- Buffer Preparation: Prepare solutions at pH 2 (HCl), 7 (phosphate buffer), and 10 (NaOH).

- Forced Degradation: Incubate samples (1 mg/mL) at 40°C for 14 days. Monitor degradation via HPLC-UV. Chloropyrimidines typically degrade via hydrolysis at extreme pH, releasing NH and Cl ions .

- Kinetic Analysis: Plot % remaining vs. time to determine rate constants () and shelf-life () using Arrhenius equations.

Advanced: What strategies mitigate metal-catalyzed decomposition during large-scale reactions?

Methodological Answer:

Advanced strategies include:

- Metal Chelation: Add EDTA (0.1–1.0 mol%) to sequester trace metals (e.g., Fe, Cu) that accelerate decomposition .

- Reactor Material: Use glass-lined or PTFE reactors instead of stainless steel to prevent leaching of catalytic metal ions.

- Inert Atmosphere: Purge reaction vessels with argon and maintain O levels <1 ppm to suppress oxidative side reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.